1-Formyl-4-(p-chlorophenyl)semicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Formyl-4-(p-chlorophenyl)semicarbazide is a semicarbazide derivative known for its biological activity and ability to chelate metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Formyl-4-(p-chlorophenyl)semicarbazide can be synthesized through a multi-step process. One common method involves the reaction of p-chlorophenylhydrazine with formic acid to form the intermediate, which is then reacted with semicarbazide to yield the final product . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-Formyl-4-(p-chlorophenyl)semicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted semicarbazides.
Wissenschaftliche Forschungsanwendungen
1-Formyl-4-(p-chlorophenyl)semicarbazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with cobalt, nickel, and cadmium.
Biology: Investigated for its antimicrobial properties against bacteria such as E. coli and B.
Wirkmechanismus
The mechanism of action of 1-Formyl-4-(p-chlorophenyl)semicarbazide involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA, through groove binding or intercalation. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Formyl-4-phenylsemicarbazide: Similar structure but lacks the p-chlorophenyl group.
4-(1-(4-chlorobenzyl)-2,3-dioxoindolin-5-yl)-1-(4-substituted/unsubstituted benzylidene) semicarbazide: Contains additional functional groups and exhibits different biological activities.
Uniqueness
1-Formyl-4-(p-chlorophenyl)semicarbazide is unique due to its specific structure, which allows it to form stable metal complexes and exhibit significant antimicrobial activity. Its ability to chelate metal ions and interact with DNA sets it apart from other semicarbazide derivatives .
Eigenschaften
CAS-Nummer |
102339-00-4 |
---|---|
Molekularformel |
C8H8ClN3O2 |
Molekulargewicht |
213.62 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)carbamoylamino]formamide |
InChI |
InChI=1S/C8H8ClN3O2/c9-6-1-3-7(4-2-6)11-8(14)12-10-5-13/h1-5H,(H,10,13)(H2,11,12,14) |
InChI-Schlüssel |
UIKAWTVORRTDHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)NNC=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.